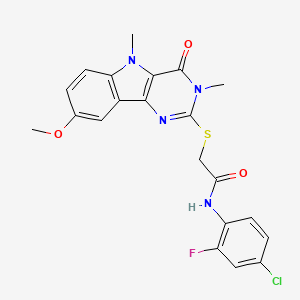

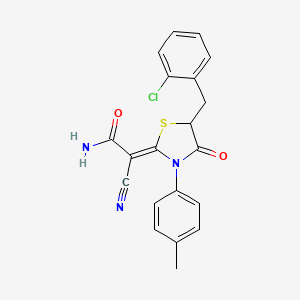

![molecular formula C22H16N2O6S B2576018 N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide CAS No. 301336-45-8](/img/structure/B2576018.png)

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide” is a complex organic compound. It’s a type of Schiff base, which are compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . Schiff bases are known for their wide range of applications in the field of organic chemistry .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by techniques such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . These techniques help in understanding the geometric parameters, molecular energies, and intermolecular interactions of the compound .Scientific Research Applications

Advanced Oxidation Processes and Environmental Degradation

A study discussed the degradation of acetaminophen (ACT) using advanced oxidation processes (AOPs), which leads to various by-products. While the specific compound N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide was not directly mentioned, similar compounds and processes are relevant for understanding the environmental fate of complex organic molecules. The degradation pathways and the toxicity of by-products, such as hydroquinone and benzoquinone, were analyzed, indicating the importance of treating these compounds before releasing them into the environment (Qutob et al., 2022).

Photosensitive Protecting Groups

The utilization of photosensitive protecting groups, including nitrobenzenesulfonamides, in synthetic chemistry shows promise for the future. These groups facilitate the selective activation or deactivation of functional groups in complex chemical syntheses, which is crucial for developing new pharmaceuticals and materials (Amit et al., 1974).

Synthesis of Cyclic Compounds

Research on the synthesis of cyclic compounds containing aminobenzenesulfonamide highlights the versatility of sulfonamide derivatives in organic syntheses and the pharmaceutical industry. The development of new methods for creating polyheterocyclic compounds and the exploration of aminobenzenesulfonamide derivatives underscore the compound's significance in drug development and chemical synthesis (Kaneda, 2020).

Mechanism of Action

Target of Action

It’s known that this compound exhibits both aggregation enhanced emission (aiee) and excited state intramolecular proton transfer (esipt) characteristics . These properties suggest that the compound may interact with specific molecular targets that can influence these processes.

Mode of Action

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide exhibits a reversible mechanochromism, changing from yellow to orange emission under external stimulus and back to yellow emission by fuming under a dichloromethane atmosphere . This suggests that the compound interacts with its targets in a way that allows for changes in its emission properties under different conditions.

Biochemical Pathways

The compound’s aiee and esipt characteristics suggest that it may influence pathways related to fluorescence and proton transfer .

Result of Action

The compound’s ability to exhibit reversible mechanochromism suggests that it may induce changes in molecular conformation and electronic distribution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits a change in emission color under external stimulus and returns to its original state under a dichloromethane atmosphere . This suggests that the compound’s action can be influenced by physical stimuli and the presence of certain chemicals in its environment.

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is hypothesized that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide within cells and tissues are not well-characterized. It is believed that it may interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is hypothesized that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6S/c25-20-11-9-15(23-31(29,30)17-6-3-5-16(13-17)24(27)28)12-19(20)22-18-7-2-1-4-14(18)8-10-21(22)26/h1-13,23,25-26H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXLBLUOMOKDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

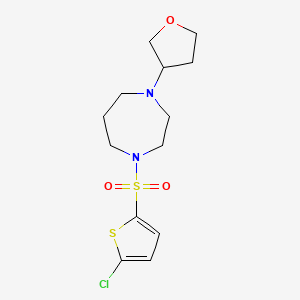

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2575935.png)

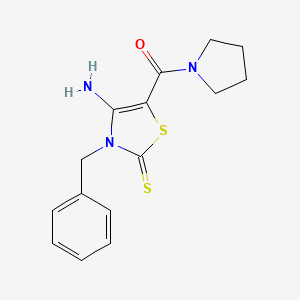

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2575937.png)

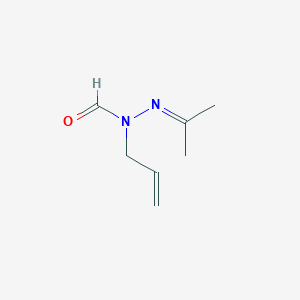

![3-Amino-1-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2575939.png)

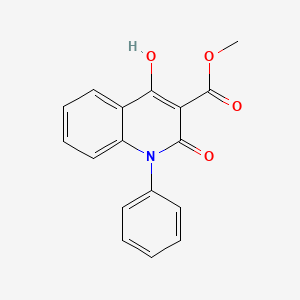

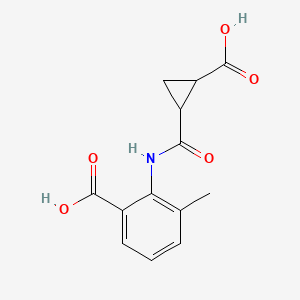

![N-(2,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2575947.png)

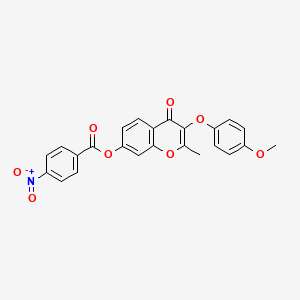

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2575949.png)

![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B2575956.png)